Cas no 482-91-7 (Aricine)
Aricine structure
Product Name:Aricine
Número CAS:482-91-7
MF:C22H26N2O4
Megavatios:382.452846050262
CID:329922
PubChem ID:251575
Update Time:2025-04-19
Aricine Propiedades químicas y físicas
Nombre e identificación
-
- Oxayohimban-16-carboxylicacid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19a,20a)-
- Aricine
- ARICINE(RG)
- Heterophylline
- Cinchovatine
- [ "Cinchovatine", " Heterophylline" ]
- CHEMBL525626
- SCHEMBL17089219
- CS-0148970
- AKOS032948537
- NSC-72136
- NSC72136
- methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
- HY-N8720
- Heterophylline (Rauwolfia)
- FS-9922
- CHEBI:2821
- BDBM50480269
- C09037
- AC1L5K58
- Oxayohimban-16-carboxylic acid,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
- ARICINE [MI]
- 482-91-7
- (19.ALPHA.,20.ALPHA.)-16,17-DIDEHYDRO-10-METHOXY-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
- Q27105835
- Oxayohimban-16-carboxylic acid, 16, 17-didehydro-10-methoxy-19-methyl-, methyl ester, (19.alpha., 20.alpha.)-
- Raubasinine
- Reserpinine (Aricine)
- 11-METHOXYTETRAHYDROALSTONINE
- 482-96-2
- SCHEMBL1654918
- NSC-15624
- NSC15624
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
- UNII-BUW4ULQ00A
- TP250R6K5B
- Cinchovatine (VAN)
- Pubescine
- 16,17-Didehydro-10-methoxy-19alpha-methyloxayohimban-16-carboxylic acid
- CHEMBL1329821
- Raubasinin
- Heterophylline (VAN)
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
- MLS002638438
- Reserpinine (C22 alkaloid)
- Q2145567
- Methyl (4S,4aS,13bS,14aS)-11-methoxy-4-methyl-4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate
- NCGC00160192-01
- Oxayohimban-16-carboxylic acid,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
- CCG-103083
- AKOS003672766
- NS00094811
- NSC 15624
- BDBM65524
- UNII-TP250R6K5B
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
- DTXSID80275719
- NSC 72136
- Cabucine
- (19ALPHA,20ALPHA)-16,17-DIDEHYDRO-10-METHOXY-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
- methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo(11.8.0.02,10.04,9.015,20)henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
- DA-48550
- 4-methoxy-6-(3-pyridyl)pyran-2-one
- Quinovatine
- (1R)-4b,8Abeta,9,9-tetramethyl-4aalpha,6a-(epoxymethano)decahydronaphthalene-1b,2b,5a,8a-tetrol 1-acetate 2,5-dinicotinate 8-benzoate
- BUW4ULQ00A
- 1,6-dihydroxy-7-methoxy-2-methylanthraquinone
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-(9CI)
- (1R)-4beta,8Abeta,9,9-tetramethyl-4aalpha,6alpha-(epoxymethano)decahydronaphthalene-1beta,2beta,5alpha,8alpha-tetrol 1-acetic acid 2,5-dinicotinic acid 8-benzoic acid
- Aricin
- 16,17-didehydro-10-methoxy-19 alpha-methyloxayohimban-16-carboxylic acid
- (1R)-4b,8Abeta,9,9-tetramethyl-4aalpha,6a-(epoxymethano)decahydronaphthalene-1b,2b,5a,8a-tetrol 1-acetic acid 2,5-dinicotinic acid 8-benzoic acid
-
- Renchi: 1S/C22H26N2O4/c1-12-17-10-24-7-6-14-16-8-13(26-2)4-5-19(16)23-21(14)20(24)9-15(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,15,17,20,23H,6-7,9-10H2,1-3H3/t12-,15-,17-,20-/m0/s1
- Clave inchi: DTDADHMBRZKXSC-GKASHWOUSA-N
- Sonrisas: O1C=C(C(=O)OC)[C@H]2C[C@H]3C4=C(C5C=C(C=CC=5N4)OC)CCN3C[C@H]2[C@@H]1C
Atributos calculados
- Calidad precisa: 382.18900
- Masa isotópica única: 382.18925731g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 3
- Complejidad: 652
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.7
- Superficie del Polo topológico: 63.8Ų
Propiedades experimentales
- Color / forma: Powder
- PSA: 63.79000
- Logp: 3.12530
- PKA: pKa in 80% methyl cellosolve 5.80; in 1:1 DMF-water 6.8(at 25℃)
- Rotación específica: D20 -91° (c = 1.4 in chloroform); D20 -63° (c = 1.5 in pyridine); D20 -57° (ethanol)
Aricine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | A766565-1mg |
Aricine |
482-91-7 | 1mg |
$ 165.00 | 2021-05-08 | ||
| TRC | A766565-10mg |
Aricine |
482-91-7 | 10mg |
$ 1320.00 | 2021-05-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A50250-5mg |
Aricine |
482-91-7 | ,HPLC≥98% | 5mg |
¥3438.0 | 2023-09-08 | |
| TargetMol Chemicals | TN3440-5mg |
Aricine |
482-91-7 | 5mg |
¥ 4850 | 2024-07-20 | ||
| TargetMol Chemicals | TN3440-5 mg |
Aricine |
482-91-7 | 98% | 5mg |
¥ 4,850 | 2023-07-11 | |
| TargetMol Chemicals | TN3440-1 mL * 10 mM (in DMSO) |
Aricine |
482-91-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4950 | 2023-09-15 | |
| TargetMol Chemicals | TN3440-1 ml * 10 mm |
Aricine |
482-91-7 | 1 ml * 10 mm |
¥ 4950 | 2024-07-20 | ||
| A2B Chem LLC | AG28288-5mg |
ARICINE |
482-91-7 | 98% | 5mg |
$1520.00 | 2024-04-19 |
Aricine Literatura relevante
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
482-91-7 (Aricine) Productos relacionados
- 642-17-1(Oxayohimban-16-carboxylicacid, 16,17-didehydro-19-methyl-, methyl ester, (3b,19a,20a)-)
- 6474-90-4(Tetrahydroalstonine)
- 18904-54-6(Corynantheine)
- 483-04-5(Ajmalicine)
- 14382-79-7(Speciociliatine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Proveedores recomendados
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
ASIACHEM I&E (JIANGSU) CO., LTD
Miembros de la medalla de oro
Proveedor de China
Lote
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos